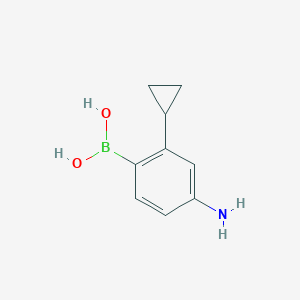
(4-Amino-2-cyclopropylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-2-cyclopropylphenyl)boronic acid is a boronic acid derivative with the molecular formula C9H12BNO2. This compound is characterized by the presence of an amino group at the 4-position and a cyclopropyl group at the 2-position on the phenyl ring, along with a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-cyclopropylphenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of aryl boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of Grignard reagents or organolithium compounds to introduce the boronic acid group onto the aromatic ring .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Amino-2-cyclopropylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol using oxidizing agents.
Reduction: Reduction of the boronic acid group to a borane derivative.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Borane derivatives.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(4-Amino-2-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Amino-2-cyclopropylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain serine or threonine residues in their active sites. The boronic acid group interacts with the hydroxyl groups of these residues, leading to enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Cyclopropylboronic acid
- Aminophenylboronic acid
Comparison: (4-Amino-2-cyclopropylphenyl)boronic acid is unique due to the presence of both an amino group and a cyclopropyl group on the phenyl ring. This combination imparts distinct reactivity and binding properties compared to other boronic acids. For example, phenylboronic acid lacks the amino and cyclopropyl groups, making it less versatile in certain synthetic applications .
Eigenschaften
Molekularformel |
C9H12BNO2 |
|---|---|
Molekulargewicht |
177.01 g/mol |
IUPAC-Name |
(4-amino-2-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BNO2/c11-7-3-4-9(10(12)13)8(5-7)6-1-2-6/h3-6,12-13H,1-2,11H2 |
InChI-Schlüssel |
CDRZNIKLCPGTPU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)N)C2CC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















